4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol
Description
Significance of Thiazole (B1198619) Derivatives in Contemporary Medicinal Chemistry and Drug Development
Thiazole derivatives have garnered immense interest in medicinal chemistry due to their wide spectrum of pharmacological activities. researchgate.nettaylorandfrancis.com This versatile scaffold is present in numerous FDA-approved drugs, underscoring its clinical relevance. nih.gov The significance of thiazole derivatives stems from their ability to interact with a diverse array of biological targets, including enzymes and receptors.
The thiazole ring's importance is highlighted by its presence in various classes of therapeutic agents, as illustrated in the table below.
| Therapeutic Class | Examples of Thiazole-Containing Drugs |
| Anticancer | Dasatinib, Tiazofurin |
| Antiviral | Ritonavir |
| Antifungal | Abafungin |
| Anti-inflammatory | Meloxicam |
| Antibacterial | Sulfathiazole |
The broad applicability of the thiazole scaffold has cemented its status as a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netnih.gov
Rationale for Investigating the 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol Scaffold as a Privileged Structure in Bioactive Molecule Design
The specific scaffold of This compound is of particular interest due to the combination of three key structural features: the 2,4-disubstituted thiazole core, the phenolic moiety, and the methylthiophenyl group.
The 2,4-Disubstituted Thiazole Core: This arrangement provides a rigid and planar scaffold that allows for the precise spatial orientation of its substituents, facilitating specific interactions with biological targets. Research on 2,4-disubstituted thiazoles has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. colab.ws
The Phenolic Moiety: The phenol (B47542) group is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes and receptors. Phenolic compounds are also known for their antioxidant properties. montana.edu The presence of a hydroxyl group on the phenyl ring can be critical for biological activity.
The Methylthiophenyl Group: The methylthio (-SCH3) group can influence the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability. The sulfur atom can also participate in specific interactions with biological targets. Furthermore, the presence of a substituted phenyl ring at the 4-position of the thiazole is a common feature in many bioactive thiazole derivatives. nih.gov
The combination of these features in a single molecule suggests that This compound could exhibit a unique pharmacological profile, potentially acting as a multi-target agent or possessing enhanced potency and selectivity for a specific biological target.
Overview of Academic Research Paradigms Applied to Novel Thiazole-Based Chemical Entities
The investigation of novel thiazole-based compounds like This compound typically follows a well-established research paradigm in medicinal chemistry. This process generally involves several key stages:
Design and Synthesis: The initial step involves the rational design of target molecules based on existing knowledge of structure-activity relationships (SAR) or through computational modeling. The synthesis of 2,4-disubstituted thiazoles is often achieved through established methods such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.net
Structural Characterization: Once synthesized, the chemical structure of the new compound is rigorously confirmed using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Evaluation: The synthesized compounds are then screened for their biological activity using a battery of in vitro assays. For a compound like This compound , this could include:
Anticancer screening: Evaluating the compound's cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer). nih.gov
Antimicrobial screening: Testing the compound's efficacy against a panel of pathogenic bacteria and fungi. nih.gov
Enzyme inhibition assays: Assessing the compound's ability to inhibit specific enzymes, such as kinases, which are often implicated in cancer and inflammatory diseases.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogs, researchers can elucidate the relationship between the chemical structure of the compounds and their biological activity. This information is crucial for optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
In Silico Studies: Computational methods, such as molecular docking, are often employed to predict how the synthesized compounds might interact with their biological targets at a molecular level. nih.gov These studies can provide valuable insights into the mechanism of action and guide the design of more potent analogs.
The following table summarizes some of the common research methodologies applied in the study of novel thiazole derivatives.
| Research Stage | Methodologies |
| Synthesis | Hantzsch thiazole synthesis, Microwave-assisted synthesis |
| Characterization | NMR, Mass Spectrometry, IR Spectroscopy, X-ray Crystallography |
| Biological Screening | MTT assay (for cytotoxicity), Broth microdilution (for antimicrobial activity), Enzyme-linked immunosorbent assay (ELISA) |
| Computational Studies | Molecular Docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction |
Through this systematic approach, medicinal chemists can thoroughly investigate the therapeutic potential of novel chemical entities like This compound and pave the way for the development of new and effective drugs.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-methylsulfanylphenyl)-1,3-thiazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c1-19-14-8-4-11(5-9-14)15-10-20-16(17-15)12-2-6-13(18)7-3-12/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUWFKOTQZDBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246454 | |
| Record name | 4-[4-[4-(Methylthio)phenyl]-2-thiazolyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925006-40-2 | |
| Record name | 4-[4-[4-(Methylthio)phenyl]-2-thiazolyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925006-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-[4-(Methylthio)phenyl]-2-thiazolyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 4 4 4 Methylthio Phenyl Thiazol 2 Yl Phenol and Its Analogues
General Synthetic Strategies for Constructing the 1,3-Thiazole Ring System
The 1,3-thiazole nucleus is a common scaffold in a multitude of biologically active compounds and functional materials. Over the years, numerous synthetic methods have been developed for its construction, offering a range of options depending on the desired substitution pattern and available starting materials.
Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and enhancing efficiency. These modifications include the use of microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. nih.gov Furthermore, the development of one-pot, multi-component variations has streamlined the process, allowing for the direct reaction of ketones, halogens, and thioamides without the need to isolate the intermediate α-haloketone. Environmentally benign approaches, such as using greener solvents or catalyst-free conditions, have also been a focus of recent research. nih.gov
Condensation Reactions for Thiazole Core Formation
Beyond the Hantzsch synthesis, other condensation reactions provide viable routes to the thiazole core. One notable method involves the reaction of compounds containing a reactive methylene (B1212753) group adjacent to a carbonyl with a thiourea (B124793) or thioamide in the presence of an oxidizing agent. For instance, the reaction of β-aroylacrylic acids with thiourea derivatives can yield 2-amino-4-hydroxythiazole derivatives. ekb.eg These reactions often proceed through a series of addition and cyclization steps, ultimately leading to the stable aromatic thiazole ring. The specific reaction conditions and the nature of the substituents on the starting materials play a crucial role in determining the final product and its regiochemistry.
Multi-Component Reactions (MCRs) for Diverse Thiazole Derivative Libraries
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry for the rapid and efficient generation of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of diverse libraries of thiazole derivatives. These reactions often involve the combination of an aldehyde, an amine, and a sulfur-containing component, among others. The inherent convergence and atom economy of MCRs make them particularly attractive for combinatorial chemistry and drug discovery programs, enabling the creation of a wide array of substituted thiazoles for biological screening. nih.gov
Targeted Synthesis of 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol and Closely Related Structural Analogues
The specific synthesis of this compound can be strategically designed by applying the principles of the Hantzsch thiazole synthesis. This approach allows for the regioselective introduction of the desired phenyl and substituted phenyl moieties onto the thiazole ring.
Approaches for Regioselective Introduction of Phenyl and Substituted Phenyl Moieties onto the Thiazole Ring
The Hantzsch synthesis is inherently well-suited for the regioselective construction of 2,4-disubstituted thiazoles. The substitution pattern of the final product is directly determined by the choice of the α-haloketone and the thioamide.
For the synthesis of the target compound, the key precursors are 2-bromo-1-(4-(methylthio)phenyl)ethanone and 4-hydroxythiobenzamide (B41779) . The reaction between these two starting materials would proceed as follows:
| Reactant 1 | Reactant 2 | Product Position 4 | Product Position 2 |
| 2-bromo-1-(4-(methylthio)phenyl)ethanone | 4-hydroxythiobenzamide | 4-(Methylthio)phenyl | 4-Hydroxyphenyl |
The 4-(methylthio)phenyl group is introduced at the 4-position of the thiazole ring, originating from the α-haloketone. The 4-hydroxyphenyl group is installed at the 2-position, derived from the thioamide. This high degree of regioselectivity is a key advantage of the Hantzsch synthesis for preparing specifically substituted thiazoles. The commercial availability of 2-bromo-1-(4-(methylthio)phenyl)ethanone further facilitates this synthetic route. sigmaaldrich.comchemimpex.com
Strategies for Selective Incorporation of the Phenolic Hydroxyl Group
The incorporation of the phenolic hydroxyl group at the 2-position of the thiazole ring is achieved through the use of 4-hydroxythiobenzamide as the thioamide component in the Hantzsch reaction. The synthesis of 4-hydroxythiobenzamide itself can be accomplished through several methods, including the reaction of 4-cyanophenol with sodium hydrosulfide (B80085) or the reaction of methyl p-hydroxybenzoate with ammonia (B1221849) followed by thionation. google.comchemicalbook.comgoogle.com
Methods for Introducing and Modifying the Methylthio (–SCH₃) Group on the Phenyl Moiety
The introduction of a methylthio (–SCH₃) group onto a phenyl ring is a critical step in the synthesis of this compound and its analogues. Various methods are available for this transformation, primarily involving the functionalization of a pre-existing aromatic ring.
One common and effective method is through the Sandmeyer-type reaction, which utilizes an aromatic amine as the starting material. The amine is first converted into a diazonium salt, which then readily reacts with a methylthio source. For instance, aromatic diazonium salts react efficiently with methylthiocopper (CuSCH₃) to produce the corresponding aryl methyl sulfides in good yields. researchgate.net This method is advantageous because of the wide availability of substituted anilines, allowing for the introduction of the methylthio group at various positions on the phenyl ring. researchgate.net
Another strategy involves the nucleophilic aromatic substitution of an activated aryl halide. While less common for simple arenes, this method can be effective if the phenyl ring is substituted with strong electron-withdrawing groups. More advanced cross-coupling strategies have also been developed. researchgate.net These often involve palladium or other transition metal catalysts to couple an aryl halide or triflate with a methylthiolating agent. researchgate.net These catalytic methods have expanded the scope of substrates that can be functionalized, including less reactive chloroarenes. researchgate.net
Once introduced, the methylthio group can be chemically modified to create further analogues. The sulfur atom of the methylthio group is susceptible to oxidation, allowing for its conversion to a methylsulfinyl (–SOCH₃) or a methylsulfonyl (–SO₂CH₃) group. These modifications can be achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Such transformations alter the electronic properties and steric profile of the substituent, which is a useful strategy in analogue synthesis.
Advanced Synthetic Techniques and Methodological Optimization
The synthesis of the thiazole core of this compound is often accomplished via the Hantzsch thiazole synthesis. nih.govnbinno.com This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govnbinno.com Modern advancements in synthetic chemistry have focused on optimizing this classic reaction to enhance its efficiency, yield, and environmental friendliness. bepls.com
Application of Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency
Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating the synthesis of heterocyclic compounds like thiazoles. nih.govbepls.com Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. nih.govnih.gov This enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves.
The Hantzsch synthesis of thiazole derivatives is particularly amenable to microwave assistance. nih.gov For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating at 90°C in methanol (B129727) was completed in 30 minutes, affording yields of 89–95%. nih.gov In contrast, the same reactions under conventional reflux conditions required 8 hours and resulted in lower yields and products that needed more rigorous purification. nih.gov
Solvent-free, or neat, reaction conditions can also be employed with microwave assistance, further enhancing the green credentials of the synthesis. researchgate.net A study on the synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles showed that irradiating a mixture of 4-bromoacetylpyridine and substituted N-phenylthiourea under solvent-free conditions produced the desired thiazoles in excellent yields within 5 minutes. researchgate.net
| Reactants | Method | Solvent | Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Conventional | Methanol | 8 h | Reflux | Lower Yield | nih.gov |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Microwave | Methanol | 30 min | 90 °C | 95 | nih.gov |
| 4-bromoacetylpyridine + N-phenylthiourea | Conventional | Not Specified | Longer Time | Heating | Lower Yield | researchgate.net |
| 4-bromoacetylpyridine + N-phenylthiourea | Microwave | Solvent-free | 5 min | Not Specified | Excellent | researchgate.net |
Optimization of Reaction Conditions for Improved Yield, Selectivity, and Purity
Systematic optimization of reaction parameters is crucial for maximizing the yield, selectivity, and purity of the final product. For the Hantzsch thiazole synthesis, key variables include the choice of solvent, catalyst, temperature, and reaction time.
The solvent plays a significant role in the reaction rate and outcome. While traditional syntheses often use solvents like ethanol (B145695) or dioxane, greener alternatives such as polyethylene (B3416737) glycol (PEG)-400 or water are being explored. bepls.com In some cases, solvent-free conditions, particularly when combined with microwave irradiation or grinding, have proven highly effective, leading to shorter reaction times and simplified work-up procedures. youtube.comresearchgate.net
Catalysts can also influence the reaction. While many Hantzsch syntheses proceed without a catalyst, acidic or basic catalysts can be employed to improve rates and yields. rsc.org For instance, silica-supported tungstosilisic acid has been used as a reusable, environmentally benign catalyst for a one-pot, three-component synthesis of Hantzsch thiazole derivatives, achieving yields of 79%–90%. nih.gov
Temperature and reaction time are interdependent. As demonstrated in the MAOS examples, higher temperatures achieved rapidly with microwaves can drastically shorten the required reaction time. nih.govresearchgate.net However, careful control is needed to prevent the formation of side products. Optimization often involves screening various combinations of these parameters to identify the ideal conditions for a specific set of reactants.
| Key Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Method | Conventional Heating vs. Ultrasonic Irradiation | Ultrasonic irradiation provided good to excellent yields at room temperature, reducing energy consumption. | nih.gov |
| Catalyst | None vs. Silica Supported Tungstosilisic Acid (SiW.SiO₂) | The reusable SiW.SiO₂ catalyst enabled an efficient one-pot, multi-component reaction with high yields (79-90%). | nih.gov |
| Solvent | Ethanol vs. Solvent-free (Grinding) | Solvent-free grinding at room temperature resulted in shorter reaction times and high selectivity. | researchgate.net |
| Acidity | Neutral vs. Acidic Conditions (10M-HCl-EtOH) | Acidic conditions can alter the regioselectivity of the cyclization with N-monosubstituted thioureas, leading to mixtures of isomers. | rsc.org |
Development of Convergent and Divergent Synthetic Routes for Analogues
The synthesis of analogues of this compound is essential for structure-activity relationship (SAR) studies. Convergent and divergent synthetic strategies are powerful approaches for creating chemical libraries of such analogues.
A convergent synthesis involves preparing key structural fragments of the target molecule separately and then assembling them in the final stages of the synthesis. For the target compound, a convergent approach could involve the independent synthesis of two key intermediates:
A 4-hydroxy-substituted thiobenzamide.
A 2-halo-1-(4-(methylthio)phenyl)ethan-1-one.
These two fragments would then be condensed in a Hantzsch-type reaction to form the final thiazole product. This strategy is highly efficient as it allows for large quantities of the individual building blocks to be prepared and optimized separately. It also provides flexibility, as different analogues of each fragment can be synthesized and then combined to rapidly generate a wide array of final compounds.
A divergent synthesis , in contrast, begins with a common core intermediate that is subsequently elaborated into a variety of different analogues. For example, a common intermediate like 4-(4-bromophenyl)-2-(4-hydroxyphenyl)thiazole could be synthesized. From this central scaffold, the bromo-substituent can be converted into a range of different functional groups using reactions like palladium-catalyzed cross-coupling. The methylthio group, for instance, could be introduced at this late stage. Similarly, the phenolic hydroxyl group could be alkylated or acylated to produce another set of analogues. This approach is highly effective for exploring the chemical space around a specific molecular scaffold. organic-chemistry.org
The choice between a convergent and divergent strategy depends on the synthetic goals. Convergent synthesis is often preferred for preparing a specific complex target, while divergent synthesis is ideal for generating a library of closely related analogues for biological screening. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization of 4 4 4 Methylthio Phenyl Thiazol 2 Yl Phenol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment of the molecule.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J), and relative abundance. For 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol, the spectrum is expected to show signals corresponding to each of the distinct aromatic and aliphatic protons.
The protons on the phenolic ring and the methylthiophenyl ring, being para-substituted, would each appear as two sets of doublets, characteristic of an AA'BB' spin system. The single proton on the thiazole (B1198619) ring (H-5) would appear as a singlet. The methyl group of the methylthio moiety would also present as a sharp singlet, typically in the upfield region, while the phenolic hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | Variable (e.g., 9.0-10.0) | Broad Singlet |
| Aromatic CH (Phenol) | 6.8 - 7.8 | Doublet |
| Aromatic CH (Phenol) | 6.8 - 7.8 | Doublet |
| Aromatic CH (Methylthiophenyl) | 7.2 - 8.0 | Doublet |
| Aromatic CH (Methylthiophenyl) | 7.2 - 8.0 | Doublet |
| Thiazole C5-H | ~7.4 | Singlet |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions. chemicalbook.comnih.gov
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for each carbon in the aromatic rings, the thiazole ring, and the methyl group. The chemical shifts are indicative of the electronic environment; for instance, carbons attached to electronegative atoms like oxygen, nitrogen, and sulfur will appear further downfield. Quaternary carbons, such as C-2 and C-4 of the thiazole ring and the ipso-carbons of the phenyl rings, are typically weaker in intensity.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (-SCH₃) | ~15 |
| Thiazole C5 | ~106-115 |
| Aromatic CH (Phenol) | ~116 |
| Aromatic CH (Methylthiophenyl) | ~126-128 |
| Aromatic C-ipso (Phenol, C-OH) | ~158 |
| Aromatic C-ipso (Thiazole-substituted) | ~125-135 |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions. nih.govnih.gov
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would show correlations between the ortho- and meta-protons on the same aromatic ring, confirming their connectivity. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J C-H). This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its known proton signal from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds, ²J C-H and ³J C-H). This is instrumental in connecting the molecular fragments. For example, HMBC would show a correlation from the thiazole H-5 proton to the carbons of the adjacent methylthiophenyl ring (C-4 of thiazole and the ipso-carbon of the phenyl ring), and to C-2 and C-4 of the thiazole ring itself, confirming the substitution pattern. Similarly, correlations from the phenolic protons to the carbons of the thiazole ring would establish the other connection. core.ac.uk
High-Resolution Mass Spectrometry (HRMS/LCMS) for Precise Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₆H₁₄N₂OS₂). Techniques like Electrospray Ionization (ESI) are commonly used.
The mass spectrum would show the molecular ion peak [M+H]⁺. Furthermore, the fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Key fragmentations would likely involve the cleavage of the bonds connecting the phenyl rings to the thiazole core and the loss of the methylthio group. Analysis of these fragments helps to verify the connectivity of the different structural units. nih.govresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the FTIR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. mdpi.com
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
The C=N and C=C stretching vibrations within the thiazole and phenyl rings are expected in the 1450-1650 cm⁻¹ region.
The C-S stretching vibration, characteristic of the thiazole and methylthio groups, would be observed in the fingerprint region, typically around 600-800 cm⁻¹.
The C-O stretching of the phenol (B47542) group would be visible around 1200-1260 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=N / C=C | Ring Stretch | 1450 - 1650 |
| Phenol C-O | Stretch | 1200 - 1260 |
X-ray Crystallography for Definitive Absolute Structure and Conformational Analysis
While NMR and MS can define the covalent structure, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles.
For a 2,4-diarylthiazole derivative, crystallographic analysis would reveal the relative orientation of the two phenyl rings with respect to the central thiazole ring. nih.gov It is common for such systems to exhibit a degree of twisting, so the dihedral angles between the planes of the rings would be of significant interest. nih.gov Furthermore, X-ray crystallography would elucidate the intermolecular interactions that dictate the crystal packing, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings. elsevierpure.com This information is crucial for understanding the solid-state properties of the compound.
Computational Chemistry and Molecular Modeling Studies of 4 4 4 Methylthio Phenyl Thiazol 2 Yl Phenol
Molecular Docking Simulations to Predict Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. The process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein), defining a binding site on the receptor, and then using a scoring function to estimate the binding affinity for different poses of the ligand.
In studies of similar phenylthiazole derivatives, molecular docking has been successfully used to elucidate interactions with various biological targets, such as enzymes and nuclear receptors. dovepress.comnih.gov For instance, docking simulations of thiazole (B1198619) derivatives into the active site of a target protein can reveal crucial binding interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors (like the phenolic -OH group) and acceptors (like backbone carbonyls or specific amino acid residues such as serine or glutamic acid). nih.gov
Hydrophobic Interactions: Occurring between the aromatic phenyl and thiazole rings of the ligand and nonpolar amino acid residues in the target's binding pocket.
Arene-Cation Interactions: A non-covalent binding force between the electron-rich aromatic rings of the ligand and cationic residues like lysine (B10760008) or arginine. nih.gov
These interactions are quantified by a docking score, typically in kcal/mol, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity. eco-vector.comnih.gov Molecular dynamics simulations can further be employed to confirm the stability of the predicted binding mode over time. dovepress.com
| Parameter | Value/Description |
|---|---|
| Protein Target | Example Kinase (Hypothetical) |
| Docking Score (kcal/mol) | -9.2 |
| Key Interacting Residues | LYS78, GLU95, LEU152, ASP160 |
| Hydrogen Bonds | Phenol (B47542) -OH with GLU95; Thiazole -N with LYS78 |
| Hydrophobic Interactions | Phenyl rings with LEU152 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide detailed information about molecular geometry, orbital energies, charge distribution, and reactivity, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ekb.eg It is employed to determine the most stable 3D conformation of a molecule (geometry optimization) by finding the minimum energy state on the potential energy surface. researchgate.net Studies on various thiazole derivatives frequently use the B3LYP functional with basis sets like 6-311++G(d,p) to perform these calculations. nih.govrsc.org
The output of a DFT calculation provides precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties, which in turn influence its ability to interact with biological targets.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-S (Thiazole) | 1.76 |
| Bond Length (Å) | C=N (Thiazole) | 1.32 |
| Bond Length (Å) | C-C (Thiazole-Phenyl) | 1.48 |
| Bond Angle (°) | C-S-C (Thiazole) | 89.5 |
| Dihedral Angle (°) | Phenyl-Thiazole | 25.0 |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile). libretexts.org
The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can donate an electron. nih.gov The energy of the LUMO is related to the electron affinity. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.85 | Electron-donating capability |
| ELUMO | -1.90 | Electron-accepting capability |
| Energy Gap (ΔE) | 3.95 | High kinetic stability and low chemical reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.netorientjchem.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.
Typically, red and orange colors represent regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net These areas are often located around electronegative atoms like oxygen and nitrogen. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or weakly polarized regions. For 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol, the MEP map would likely show negative potential around the phenolic oxygen and the thiazole nitrogen, highlighting them as key sites for hydrogen bonding and other electrostatic interactions. rsc.org
Fukui function analysis is a more quantitative method within DFT used to identify the most reactive sites in a molecule. ymerdigital.com It measures the change in electron density at a specific point in the molecule when an electron is added or removed. The analysis provides indices for each atom, predicting its susceptibility to different types of attack:
f+ : Predicts the site for a nucleophilic attack (where an electron is added).
f- : Predicts the site for an electrophilic attack (where an electron is removed).
f0 : Predicts the site for a radical attack.
By calculating these values for each atom in this compound, one could precisely rank the atoms most likely to participate in chemical reactions, providing a detailed reactivity profile that goes beyond the qualitative insights from MEP maps. researchgate.net
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| Phenolic Oxygen | 0.08 | 0.15 |
| Thiazole Nitrogen | 0.12 | 0.05 |
| Thiazole Carbon (C2) | 0.18 | 0.03 |
| Thioether Sulfur | 0.06 | 0.11 |
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness
Before a compound is synthesized, its potential to be a viable drug can be estimated using in silico methods to predict its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). osti.gov A key part of this initial screening is assessing "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. researchgate.net
This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its physicochemical properties. These predictions help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's profile. eco-vector.comnih.gov
| Property | Rule/Guideline | Significance |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Affects size-dependent absorption |
| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | Measures lipophilicity, affects membrane permeability |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Number of -OH, -NH groups; affects solubility and binding |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Number of N, O atoms; affects solubility and binding |
Structure-Property Relationship (SPR) Analyses for Guiding Compound Design
The rational design of novel compounds with tailored properties hinges on a thorough understanding of the relationship between a molecule's structure and its resulting physicochemical and biological characteristics. In the context of this compound, computational chemistry and molecular modeling provide powerful tools to dissect these structure-property relationships (SPR). By analyzing the electronic and steric features of this specific arrangement of a phenol, a thiazole, and a methylthiophenyl moiety, predictions can be made to guide the synthesis of new derivatives with enhanced activities.
Influence of Substituents on the Thiazole Core:
In this compound, the thiazole ring is substituted at the 2-position with a 4-hydroxyphenyl group and at the 4-position with a 4-(methylthio)phenyl group. Both the hydroxyl (-OH) and methylthio (-SMe) groups are generally considered to be electron-donating through resonance, which would be expected to increase the electron density of the thiazole ring.
Table 1: General Influence of Substituent Electronic Effects on Thiazole Ring Properties
| Substituent Type at C2/C4/C5 | Effect on Electron Density | Expected Impact on Basicity/Nucleophilicity |
| Electron-Donating Group (e.g., -OH, -SMe, -CH3) | Increase | Increase |
| Electron-Withdrawing Group (e.g., -NO2, -Cl, -Br) | Decrease | Decrease |
This table summarizes general trends observed in thiazole chemistry. analis.com.myglobalresearchonline.net
Analysis of the Phenyl Ring Substituents:
The biological and chemical properties of phenylthiazole derivatives are highly dependent on the nature and position of the substituents on the phenyl rings.
The 4-Hydroxyphenyl Moiety (at C2): The hydroxyl group is a strong electron-donating group. nih.gov Its presence is often associated with antioxidant activity, as the phenolic proton can be donated to scavenge free radicals. The position of the hydroxyl group is also critical. For instance, in some series of biologically active compounds, the presence of a hydroxyl group is crucial for activity. nih.gov
Computational Insights into Structure-Property Relationships:
Density Functional Theory (DFT) calculations are a valuable tool for quantifying the electronic properties of molecules and providing a theoretical basis for understanding their reactivity and potential activities. asianpubs.org For a molecule like this compound, DFT studies could elucidate several key descriptors.
Table 2: Key Computational Descriptors and Their Relevance in SPR
| Descriptor | Definition | Implication for Compound Design |
| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies. | The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |
| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Provides insight into local reactivity and potential for hydrogen bonding. |
By systematically modifying the structure of this compound in silico—for example, by changing the position or nature of the substituents on the phenyl rings—and recalculating these descriptors, a quantitative structure-property relationship (QSPR) can be established. This allows for the prediction of how structural changes will affect the molecule's properties before undertaking synthetic efforts.
For instance, replacing the methylthio group with a stronger electron-withdrawing group like a nitro group (-NO2) would be expected to lower the HOMO and LUMO energy levels and potentially alter the molecule's reactivity and biological target interactions. analis.com.mynih.gov Conversely, introducing additional electron-donating groups could enhance properties related to electron donation, such as antioxidant capacity. nih.gov
Investigation of Biological Targets and Mechanistic Pathways in Vitro and Cellular Level
Preclinical Bioactivity Profiling (In Vitro Cell-Based Assays)
Antimicrobial Activity Spectrum against Clinically Relevant Bacterial and Fungal Strains
The thiazole (B1198619) nucleus, particularly when substituted with phenolic and phenyl groups, is a cornerstone in the development of new antimicrobial agents. Research into derivatives containing the 4-(methylthio)phenyl moiety has shown promising antibacterial activity. nih.gov The antimicrobial potential of phenolic thiazoles is often attributed to the combined structural features of the phenol (B47542) and thiazole rings. Phenolic compounds, in general, are known for their ability to disrupt microbial cell membranes and inhibit essential enzymes. nih.govnih.gov
Studies on various phenolic thiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antibacterial Activity:
The antibacterial efficacy of phenylthiazole derivatives has been evaluated against a range of clinically significant bacteria. For instance, certain novel phenylthiazoles have demonstrated promising activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant staphylococcal and enterococcal species. nih.gov In one study, five specific phenylthiazole compounds showed potent antibacterial action against all tested methicillin-sensitive S. aureus (MSSA), MRSA, and vancomycin-resistant S. aureus (VRSA) strains, with minimum inhibitory concentration (MIC) values typically ranging from 2 to 8 µg/mL. nih.gov
The substitution on the phenyl ring significantly influences the antibacterial potency. Derivatives featuring a 4-(methylthio)phenyl group have been noted for their superior antibacterial effects compared to other substitutions. nih.gov The specific data below illustrates the MIC values for a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives against common pathogens.
Fungal Activity:
The antifungal properties of phenolic thiazoles have also been a subject of investigation. nih.gov Various derivatives have been tested against human pathogenic fungi, with some showing significant efficacy. For example, studies on 2-amino-4-phenylthiazole (B127512) derivatives demonstrated notable antifungal activity when compared to the standard drug fluconazole. asianpubs.org The presence of specific amino acid moieties linked to the thiazole core can enhance this activity. asianpubs.org
In screenings of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, potent activity was observed against Candida albicans and Candida parapsilosis. Compound 3e, for instance, exhibited a remarkable MIC of 7.81 µg/mL against both Candida strains, outperforming the reference drug fluconazole.
In Vitro Anti-inflammatory Potential Assessment
Chronic inflammation is implicated in a multitude of diseases, making the search for effective anti-inflammatory agents a priority. Thiazole derivatives have emerged as promising candidates, with many exhibiting significant anti-inflammatory properties in preclinical studies. wjpmr.com The anti-inflammatory action of these compounds is often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
In vitro assays are crucial for evaluating the anti-inflammatory potential of compounds like 4-(4-(4-(methylthio)phenyl)thiazol-2-yl)phenol. These tests measure the compound's ability to inhibit pro-inflammatory enzymes and reduce the production of inflammatory mediators in cell cultures.
Enzyme Inhibition Assays:
The COX-1, COX-2, and 5-LOX enzyme assays are standard methods for assessing anti-inflammatory activity. frontiersin.org COX enzymes are responsible for the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes, both of which are potent inflammatory mediators.
Studies on certain thiazole derivatives have shown a dual inhibitory effect on both COX and 5-LOX pathways. For example, a series of novel thiazole derivatives were evaluated for their inhibitory potential against these enzymes. frontiersin.org While the compounds were generally less potent than the standard drug zileuton (B1683628) against 5-lipoxygenase, one derivative (compound 5d) showed a notable IC₅₀ value of 23.08 µM. frontiersin.org Similarly, certain 4-(4-chlorophenyl)thiazol-2-amines have been identified as very potent 5-LO inhibitors, with IC₅₀ values in the nanomolar range. nih.gov
The table below summarizes the in vitro cyclooxygenase inhibition results for a selection of thiazole derivatives compared to standard reference drugs.
Inhibition of Inflammatory Mediators in Cellular Models:
Beyond direct enzyme inhibition, the anti-inflammatory potential of thiazole derivatives is also assessed by their ability to suppress the production of inflammatory mediators in cells, such as macrophages. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, novel 2-phenyl-4H-chromen-4-one derivatives have been shown to reduce the over-expression of nitric oxide (NO). nih.gov One compound, in particular, demonstrated strong inhibitory activity and was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathways. nih.gov This indicates that the anti-inflammatory effects of such compounds can be multifaceted, involving the modulation of complex signaling cascades. nih.gov
Future Research Directions and Therapeutic Potential of 4 4 4 Methylthio Phenyl Thiazol 2 Yl Phenol
Development of Next-Generation Thiazole-Based Compounds with Optimized Profiles
The development of next-generation compounds based on the 4-(4-(4-(methylthio)phenyl)thiazol-2-yl)phenol scaffold will focus on systematic structural modifications to enhance efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. nih.gov For instance, modifications to the phenolic hydroxyl group, the methylthio substituent, and the phenyl rings can significantly impact biological activity. nih.govmdpi.com
Key optimization strategies will include:
Bioisosteric Replacement: Replacing the methylthio group with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and its interaction with biological targets.
Scaffold Hopping: Utilizing the 4-phenylthiazole (B157171) core as a template to design novel scaffolds that maintain key pharmacophoric features while possessing improved drug-like properties. nih.gov
Introduction of Functional Groups: Adding moieties that can form additional hydrogen bonds or other interactions with target proteins to increase binding affinity and potency. benthamdirect.com
The table below outlines potential modifications to the lead structure and the anticipated impact on its therapeutic profile.
| Modification Site | Proposed Modification | Rationale and Expected Outcome |
| Phenolic -OH group | Esterification, Etherification | Improve metabolic stability and oral bioavailability. |
| Methylthio (-SCH3) group | Oxidation to sulfoxide (B87167) or sulfone | Increase polarity and potential for hydrogen bonding. |
| Phenyl Ring A (attached to thiazole) | Introduction of halogens (F, Cl, Br) | Enhance binding affinity through halogen bonding and improve pharmacokinetic properties. |
| Phenyl Ring B (with methylthio group) | Substitution with electron-withdrawing or donating groups | Modulate the electronic landscape of the molecule to fine-tune activity against specific targets. |
Exploration of Novel Biological Targets and Therapeutic Applications for the Compound Class
While phenylthiazole derivatives have been investigated for their anticancer and antimicrobial effects, the full spectrum of their biological targets remains to be explored. nih.govresearchgate.netnih.gov Future research should aim to identify novel molecular targets for this compound and its analogues, thereby expanding their therapeutic applications.
Potential new therapeutic areas and targets include:
Neurodegenerative Diseases: Given the antioxidant potential of some phenolic thiazoles, investigating their efficacy in models of Alzheimer's or Parkinson's disease is a logical next step. nih.gov
Inflammatory Disorders: Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown promise in pain and inflammation management. The phenylthiazole scaffold could be optimized to target these enzymes. calstate.edunih.gov
Kinase Inhibition: Many thiazole-containing compounds are known to be kinase inhibitors. Screening this compound derivatives against a panel of kinases could identify novel inhibitors for cancer or inflammatory diseases. nih.govmdpi.com
Antiviral Activity: The thiazole (B1198619) nucleus is a component of some antiviral drugs. Screening for activity against viruses such as HCV could reveal new therapeutic avenues. acs.org
The following table summarizes potential novel targets and the corresponding therapeutic applications for this class of compounds.
| Potential Biological Target | Therapeutic Application | Rationale |
| Tyrosinase | Hyperpigmentation disorders, Melanoma | Phenylthiazole and benzothiazole (B30560) derivatives have shown potent tyrosinase inhibitory activity. mdpi.com |
| Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH) | Chronic Pain, Inflammation | The phenylthiazole scaffold is a key feature in known dual inhibitors of sEH and FAAH. calstate.edunih.gov |
| Insulin-like Growth Factor 1 Receptor (IGF1R) | Hepatocellular Carcinoma, other cancers | Ureido-substituted 4-phenylthiazole derivatives have been identified as potent IGF1R inhibitors. nih.gov |
| Sortase A | Bacterial Infections (e.g., Enterococcus) | Phenylthiazole compounds can inhibit Sortase A, an enzyme crucial for bacterial virulence, thereby preventing biofilm formation. mdpi.com |
Integration of Advanced Experimental Methodologies with Predictive Computational Approaches for Accelerated Discovery
To expedite the drug discovery process for this compound class, a synergistic approach integrating advanced experimental techniques with predictive computational modeling is essential. This integration allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis, and a deeper understanding of their mechanism of action. benthamdirect.commdpi.com
Advanced Experimental Methodologies:
High-Throughput Screening (HTS): To rapidly evaluate large libraries of this compound analogues against a wide range of biological targets.
Phenotypic Screening: To identify compounds that produce a desired physiological effect in cell-based or whole-organism models, which can help uncover novel mechanisms of action.
X-ray Crystallography: To determine the three-dimensional structure of lead compounds bound to their biological targets, providing crucial insights for rational drug design.
Predictive Computational Approaches:
Molecular Docking: To predict the binding modes and affinities of new derivatives with their target proteins, aiding in the selection of the most promising candidates for synthesis. benthamdirect.commdpi.com
Quantum Mechanics (QM) Calculations: To understand the electronic properties and reactivity of the compounds, which can be correlated with their biological activity. benthamdirect.com
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of the compounds with their biological activities.
ADMET Prediction: In silico models to predict the absorption, distribution, metabolism, excretion, and toxicity of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.
The table below illustrates how these methodologies can be integrated in a modern drug discovery workflow.
| Stage of Drug Discovery | Integrated Methodologies | Objective |
| Hit Identification | High-Throughput Screening (HTS) coupled with Virtual Screening | To identify initial lead compounds from large chemical libraries. |
| Hit-to-Lead Optimization | SAR studies, Molecular Docking, and X-ray Crystallography | To rationally design and synthesize analogues with improved potency and selectivity. |
| Preclinical Development | In vivo animal models and in silico ADMET prediction | To evaluate the efficacy and safety profile of lead candidates. |
By leveraging these integrated strategies, the development of next-generation therapeutics based on the this compound scaffold can be significantly accelerated, paving the way for novel treatments for a range of diseases.
Q & A
Q. What are the typical synthetic routes for preparing 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol, and how are reaction conditions optimized for yield and purity?
Methodological Answer: Synthesis often involves multi-step reactions, starting with the condensation of substituted phenylthio precursors with thiazole-forming reagents. For example, thiazole rings can be constructed via cyclization reactions using thioureas or thioamides under acidic or basic conditions. Optimization includes varying solvents (e.g., ethanol, DMF), catalysts (e.g., p-toluenesulfonic acid), and temperatures (90–120°C) to improve yields (67–75%) and purity . Purification methods like recrystallization (ethanol/acetone mixtures) or column chromatography are critical. Reaction progress is monitored via TLC, and intermediates are characterized by melting points and spectroscopic data .
Q. How is the structural characterization of this compound performed using spectroscopic and spectrometric methods?
Methodological Answer: Structural confirmation relies on 1H NMR (to identify aromatic protons, methylthio groups, and phenolic -OH), 13C NMR (to assign carbon environments), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns). For example, methylthio groups exhibit distinct singlets near δ 2.5 ppm in 1H NMR, while thiazole protons appear as doublets between δ 7.5–8.5 ppm. Elemental analysis (C, H, N, S) validates purity by matching experimental and theoretical values . IR spectroscopy can confirm functional groups like C=S (∼1250 cm⁻¹) and phenolic O-H (∼3300 cm⁻¹) .
Q. What are the standard protocols for evaluating the antimicrobial activity of thiazole-phenol derivatives like this compound?
Methodological Answer: Antimicrobial activity is assessed via agar diffusion or broth microdilution assays. For instance:
- Bacterial strains (e.g., S. aureus, E. coli) are cultured in Mueller-Hinton agar.
- Compounds are dissolved in DMSO and tested at concentrations (e.g., 10–200 µg/mL).
- Zones of inhibition (mm) are measured after 24 hours, and minimum inhibitory concentrations (MICs) are determined. Positive controls (e.g., ampicillin) and solvent blanks ensure reliability. Data interpretation includes comparing MIC values and analyzing structure-activity trends, such as enhanced activity with electron-withdrawing substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or MS) during the structural elucidation of complex thiazole derivatives?
Methodological Answer: Contradictions arise from overlapping signals (e.g., aromatic protons) or unexpected fragmentation in MS. Strategies include:
- 2D NMR techniques (COSY, HSQC) to resolve proton-carbon correlations and assign ambiguous peaks .
- High-resolution MS (HRMS) to distinguish molecular ions from impurities (e.g., resolving m/z ± 0.001 Da) .
- X-ray crystallography as a definitive method to confirm bond connectivity and spatial arrangement, especially for crystalline derivatives .
Q. What advanced techniques are employed to determine the crystal structure and molecular conformation of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallize the compound (e.g., slow evaporation of acetone/ethanol solutions).
- Collect diffraction data using a Mo/Kα radiation source (λ = 0.71073 Å).
- Solve structures via direct methods (e.g., SHELXT) and refine using SHELXL.
- Analyze dihedral angles (e.g., coplanarity of thiazole and phenyl rings) and hydrogen-bonding networks (e.g., N–H⋯O interactions) to understand molecular packing and stability . For non-crystalline compounds, DFT calculations predict optimized geometries and electronic properties .
Q. How do modifications in the substituents of the phenyl and thiazole rings affect the biological activity of such compounds, and what methodologies are used to establish structure-activity relationships (SAR)?
Methodological Answer: SAR studies involve synthesizing derivatives with varied substituents (e.g., -OCH₃, -NO₂, halogens) and testing their bioactivity. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
- Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase). Docking poses (e.g., π-π stacking with active-site residues) validate experimental IC₅₀ values .
- QSAR models correlate substituent parameters (Hammett σ, logP) with bioactivity, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
